![molecular formula C9H16O2 B2877717 Bicyclo[2.2.1]heptane-2,3-dimethanol CAS No. 45849-05-6](/img/structure/B2877717.png)

Bicyclo[2.2.1]heptane-2,3-dimethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

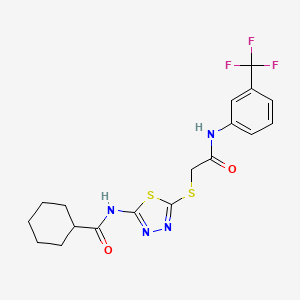

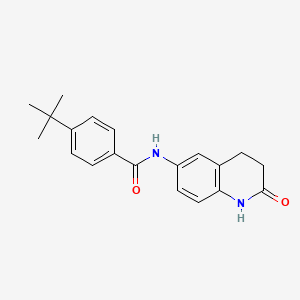

“Bicyclo[2.2.1]heptane-2,3-dimethanol” is a chemical compound with the molecular formula C9H16O2 . It has an average mass of 156.222 Da and a monoisotopic mass of 156.115036 Da .

Synthesis Analysis

The synthesis of this compound involves a sequential Diels Alder reaction/rearrangement sequence . This sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depends on the substitution pattern of the dienes .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H16O2 . It has a complex structure that includes a bicyclo[2.2.1]heptane core .Physical and Chemical Properties Analysis

This compound has a molecular weight of 156.22 . It is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .科学的研究の応用

Synthesis and Chemistry

- Bicyclo[4.1.0]hept-1,6-ene, related to Bicyclo[2.2.1]heptane, was studied for its synthesis and chemical reactions. It was found to undergo dimerization and oxidation, yielding various carbonyl products, and had a relatively low energy barrier to folding along the fused double bond (Billups et al., 1996).

Catalytic and Chemical Transformations

- Ruthenium complexes were used to catalyze the dimerization of Bicyclo[2.2.1]hepta-2,5-diene, leading to the formation of new compounds with intricate structures (Mitsudo et al., 1999).

- Cobalt(I) complexes were shown to catalyze the hydrogenation and dimerization of Bicyclo[2.2.1]hepta-2,5-diene, producing compounds with tricycloheptane skeletons (Kanai et al., 1986).

Structural Analysis and Properties

- Investigations into the structure and hydrogen-bonding properties of derivatives of Bicyclo[2.2.1]heptane were conducted, contributing to a deeper understanding of its stereochemistry and bonding characteristics (Plettner et al., 2005).

Application in Polymer Engineering

- Bicyclo[2.2.1]hepta-2,5-diene was used in copolymers with vinyl chloride to produce high-softening, easily processed vinyl resins. This demonstrated the compound's utility in enhancing the properties of polymers (Zutty & Whitworth, 1964).

Asymmetric Catalysis

- The compound's derivatives were used in rhodium-catalyzed asymmetric additions, showcasing its potential in catalytic processes to produce chiral compounds (Berthon-Gelloz & Hayashi, 2006).

Safety and Hazards

作用機序

Mode of Action

The mode of action of Bicyclo[2.2.1]heptane-2,3-dimethanol is currently unknown due to the lack of comprehensive studies on this compound . The compound’s interaction with its targets and any resulting changes would be dependent on the nature of these targets, which are yet to be identified.

特性

IUPAC Name |

[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVZGWAJIHWNQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963450 |

Source

|

| Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5062-99-7, 45849-05-6 |

Source

|

| Record name | NSC149910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2877634.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877635.png)

![METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2877644.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2877648.png)

![ethyl 4-({3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}amino)benzoate](/img/structure/B2877652.png)

![Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2877655.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2877657.png)